5-(aminomethyl)-N-methylpyridin-2-amine
Overview
Description
5-(aminomethyl)-N-methylpyridin-2-amine is a useful research compound. Its molecular formula is C7H11N3 and its molecular weight is 137.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of New Classes of Deoxyaminosugars
5-(aminomethyl)-N-methylpyridin-2-amine is used in the synthesis of new classes of deoxyaminosugars. This process involves Michael addition reactions with primary and secondary amines, leading to the generation of gluco- and manno- isomers. This method is significant for introducing N-monoalkylated and N,N-dialkylated amines to the C-2 carbon of pyranoses in equatorial configurations (Ravindran et al., 2000).
Reductive Amination with Pyridine Borane Complexes
The compound is also involved in reductive aminations of ketones and aldehydes, using 5-ethyl-2-methylpyridine borane complexes. This method is efficient for maximizing the economy of the reagent (E. Burkhardt & Brian M. Coleridge, 2008).
Synthesis of Pyrazole Derivatives
It plays a role in the synthesis of N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine and other related pyrazole derivatives. These compounds have been studied for their potential antitumor, antifungal, and antibacterial activities (A. Titi et al., 2020).
Formation of Crown Ether Compounds
This compound is used in forming new benzo-15-crown-5 ethers with salicylic Schiff base substitutions. These compounds show potential in complexes and structural studies (Zeliha Hayvalı et al., 2003).
Tautomerism Studies
The compound is relevant in the study of tautomerism, as seen in the reversible amino-imino tautomerism of 2-amino-5-methylpyridine and 5-methyl-2(1H)-pyridinimine (Nobuyuki Akai et al., 2006).
Properties
IUPAC Name |
5-(aminomethyl)-N-methylpyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-9-7-3-2-6(4-8)5-10-7/h2-3,5H,4,8H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQLVFOEFIDQCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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